molecular formula C10H20Br2Se B14295192 1-(1-Bromohexan-2-YL)selenolan-1-ium bromide CAS No. 114310-81-5

1-(1-Bromohexan-2-YL)selenolan-1-ium bromide

Cat. No.: B14295192
CAS No.: 114310-81-5
M. Wt: 379.04 g/mol
InChI Key: ROPOYPMIAASMFE-UHFFFAOYSA-M
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Description

1-(1-Bromohexan-2-YL)selenolan-1-ium bromide is an organoselenium compound that features a selenolanium ion with a bromohexyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromohexan-2-YL)selenolan-1-ium bromide typically involves the reaction of 1-bromohexane with selenolanium salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromohexan-2-YL)selenolan-1-ium bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to oxidize the selenium atom.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.

Major Products Formed

    Nucleophilic Substitution: Products include hexanol, hexanenitrile, and hexylamines.

    Oxidation: Products include selenoxides and selenones.

    Reduction: Products include selenides.

Scientific Research Applications

1-(1-Bromohexan-2-YL)selenolan-1-ium bromide has several scientific research applications:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of selenium-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Bromohexan-2-YL)selenolan-1-ium bromide involves the interaction of the selenolanium ion with various molecular targets. The selenium atom can form covalent bonds with nucleophilic centers in biological molecules, leading to the modulation of enzyme activity and cellular processes. The bromine atom can participate in nucleophilic substitution reactions, further contributing to the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromohexane: A simple alkyl bromide used in organic synthesis.

    Selenolanium Salts: Compounds containing the selenolanium ion, used in various chemical reactions.

    Hexyl Selenides: Compounds containing a hexyl group bonded to selenium, studied for their biological activity.

Uniqueness

1-(1-Bromohexan-2-YL)selenolan-1-ium bromide is unique due to the presence of both a bromohexyl group and a selenolanium ion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

114310-81-5

Molecular Formula

C10H20Br2Se

Molecular Weight

379.04 g/mol

IUPAC Name

1-(1-bromohexan-2-yl)selenolan-1-ium;bromide

InChI

InChI=1S/C10H20BrSe.BrH/c1-2-3-6-10(9-11)12-7-4-5-8-12;/h10H,2-9H2,1H3;1H/q+1;/p-1

InChI Key

ROPOYPMIAASMFE-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CBr)[Se+]1CCCC1.[Br-]

Origin of Product

United States

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